4,4'-Methylenebis(2-methylaniline), also known as 4,4'-diaminodiphenylmethane (MDA) or methylenedianiline (MDA), was historically used as a curing agent for epoxy resins. However, due to its carcinogenic properties, its use has been largely discontinued in many countries. Source: IARC Monographs 4, 73-77 (1974):
Extensive research has been conducted on the carcinogenicity of 4,4'-Methylenebis(2-methylaniline). Studies have shown that it can induce liver and lung tumors in both rats and dogs when administered orally. Source: J. Environ. Pathol. Toxicol., 1, 339-356 (1978): Additionally, an epidemiological study suggested a link between occupational exposure to 4,4'-Methylenebis(2-methylaniline) and bladder cancer in humans. Source: Environ. Res., 27, 241-254 (1982): Due to this evidence, the International Agency for Research on Cancer (IARC) has classified 4,4'-Methylenebis(2-methylaniline) as possibly carcinogenic to humans (Group 2B). Source: IARC Monographs Suppl 7, 190 (1987):
4,4'-Methylenebis(2-methylaniline), also known as 4,4'-methylene di-o-toluidine, is an organic compound with the chemical formula and a CAS number of 838-88-0. This compound is characterized by its structure, which features two 2-methylaniline groups connected by a methylene bridge. It appears as a colorless to light brown crystalline solid with a melting point of approximately 156 °C . The compound is classified as harmful if swallowed and may cause allergic skin reactions, making it important to handle with care .
There is no documented information regarding a specific mechanism of action for MBOT in any biological or research context.
Research indicates that 4,4'-methylenebis(2-methylaniline) may exhibit biological activity that raises concerns regarding its safety. Studies have suggested potential carcinogenic effects associated with exposure to similar compounds, particularly in occupational settings . Additionally, it has been noted to be very toxic to aquatic life with long-lasting effects, highlighting its environmental impact .
The synthesis of 4,4'-methylenebis(2-methylaniline) typically involves the following methods:
4,4'-Methylenebis(2-methylaniline) finds applications primarily in:
Interaction studies involving 4,4'-methylenebis(2-methylaniline) focus on its reactivity with other chemicals and biological systems. Notably:
Several compounds share structural similarities with 4,4'-methylenebis(2-methylaniline). Here are some notable examples:
Compound Name | Chemical Formula | CAS Number | Unique Features |
---|---|---|---|
4,4'-Methylenebis(2-chloroaniline) | C13H12Cl2N2 | 101-14-4 | Used primarily in epoxy curing; raises carcinogenic concerns. |
2,2'-Methylene-bis(6-methyl-aniline) | C16H20N2 | Not listed | Similar structure but different functional groups; used in rubber production. |
4,4'-Diaminodiphenylmethane | C13H14N2 | 101-77-9 | Known for its application in polyurethanes; less toxic than 4,4'-methylenebis(2-methylaniline). |
The uniqueness of 4,4'-methylenebis(2-methylaniline) lies in its specific combination of two o-toluidine units linked by a methylene bridge, which imparts distinct properties that are advantageous for certain industrial applications while also posing specific health risks compared to similar compounds.
Irritant;Health Hazard;Environmental Hazard